

# Comparative Efficacy of Tomanil® versus Standalone Diclofenac in the Management of Musculoskeletal Pain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Tomanil  |           |
| Cat. No.:            | B1237075 | Get Quote |

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the therapeutic efficacy of **Tomanil**®, a combination drug containing Diclofenac and Pridinol, against standalone Diclofenac for the management of musculoskeletal pain. The analysis is based on available clinical data and pharmacological profiles of the individual components.

### **Executive Summary**

**Tomanil**®, a formulation combining the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac with the centrally acting muscle relaxant Pridinol, presents a dual-action approach to musculoskeletal pain management. Diclofenac effectively targets inflammation and pain by inhibiting prostaglandin synthesis, while Pridinol addresses the component of muscle spasm often associated with such conditions. While direct head-to-head clinical trials comparing **Tomanil**® to standalone Diclofenac are limited, this guide synthesizes available evidence to evaluate the potential synergistic or additive effects of this combination therapy. The evidence suggests that for musculoskeletal conditions where muscle spasm is a significant contributor to the patient's symptoms, the combination therapy may offer superior pain relief and functional improvement compared to Diclofenac alone.

### **Mechanism of Action**



Diclofenac: A potent NSAID, Diclofenac primarily exerts its analgesic and anti-inflammatory effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. [1][2][3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2][3] Emerging research suggests Diclofenac may also have other mechanisms of action, including the inhibition of lipoxygenase enzymes and activation of the nitric oxide-cGMP antinociceptive pathway.[4]

Pridinol: Pridinol is a centrally acting muscle relaxant with anticholinergic properties.[5] It functions by blocking muscarinic acetylcholine receptors, which is thought to reduce the polysynaptic reflexes responsible for muscle spasms.[5] By alleviating the muscle spasm component of musculoskeletal pain, Pridinol can help to interrupt the pain-spasm-pain cycle.[5]

**Tomanil**® (Diclofenac + Pridinol): The combination of Diclofenac and Pridinol in **Tomanil**® aims to provide a multi-modal therapeutic strategy. This dual approach targets both the inflammatory and muscle spasm components of musculoskeletal pain, which may lead to a synergistic or additive analgesic effect.[5]

### **Data Presentation**

Table 1: Quantitative Efficacy Data - Diclofenac with Pridinol (Tomanil®)



| Study/Indic ation       | N   | Treatment<br>Group       | Primary<br>Outcome<br>Measure                         | Result                                               | Reference |
|-------------------------|-----|--------------------------|-------------------------------------------------------|------------------------------------------------------|-----------|
| Cervical<br>Brachialgia | 116 | Diclofenac +<br>Pridinol | Global<br>Response                                    | 74% of patients showed a good to excellent response. | [6]       |
| Cervical<br>Brachialgia | 116 | Diclofenac +<br>Pridinol | Excellent Response (Total disappearanc e of symptoms) | 26.7% of patients.                                   | [6]       |
| Cervical<br>Brachialgia | 116 | Diclofenac +<br>Pridinol | Good<br>Response                                      | 47.4% of patients.                                   | [6]       |
| Cervical<br>Brachialgia | 116 | Diclofenac +<br>Pridinol | Regular<br>Response                                   | 20.6% of patients.                                   | [6]       |
| Cervical<br>Brachialgia | 116 | Diclofenac +<br>Pridinol | Poor<br>Response                                      | 5.17% of patients.                                   | [6]       |

**Table 2: Quantitative Efficacy Data - Standalone Diclofenac** 



| Study/Ind ication                                              | N    | Treatmen<br>t Group                    | Comparat<br>or           | Primary<br>Outcome<br>Measure                    | Result                              | Referenc<br>e |
|----------------------------------------------------------------|------|----------------------------------------|--------------------------|--------------------------------------------------|-------------------------------------|---------------|
| Chronic<br>Musculosk<br>eletal Pain<br>(Topical)               | 2353 | Topical<br>Diclofenac                  | Placebo                  | Clinical Success (≥50% pain reduction)           | NNT = 9.8<br>(95% CI<br>7.1 to 16)  | [1][2]        |
| Acute Soft Tissue Injury (Topical Emulgel)                     | -    | Topical<br>Diclofenac<br>Emulgel       | Placebo                  | Clinical<br>Success<br>(≥50% pain<br>reduction)  | NNT = 1.8<br>(95% CI<br>1.5 to 2.1) | [4]           |
| Osteoarthri<br>tis of the<br>Hand<br>(Topical<br>Gel)          | 385  | 1%<br>Diclofenac<br>Sodium<br>Gel      | Placebo                  | VAS Pain<br>Intensity<br>Reduction               | 42-45% reduction from baseline.     | [7]           |
| Postoperati<br>ve Pain<br>(Oral)                               | -    | 50mg<br>Diclofenac<br>Potassium        | Placebo                  | ≥50% Pain<br>Relief                              | NNT = ~2                            | [8]           |
| Chronic<br>Musculosk<br>eletal Pain<br>(Transder<br>mal Patch) | -    | Transderm<br>al<br>Diclofenac<br>Patch | Oral<br>Diclofenac<br>SR | Reduction<br>in<br>Numerical<br>Rating<br>Scores | Equi-<br>efficacious                | [9]           |

NNT: Number Needed to Treat; CI: Confidence Interval; VAS: Visual Analogue Scale; SR: Sustained Release.

# Experimental Protocols Study of Diclofenac-Pridinol Combination in Cervical Brachialgia



- Objective: To evaluate the effectiveness and safety of a fixed-dose oral combination of Diclofenac and Pridinol in outpatients with cervical brachialgia associated with muscular contracture.
- Study Design: An open-label, observational study.
- Participants: 116 outpatients (63 women, 53 men; mean age 42.5 ± 12.3 years) with moderate cervical brachial pain.
- Intervention: Oral fixed-dose combination of Diclofenac and Pridinol. The exact dosage was not specified in the abstract.
- Duration: The average treatment time was  $8.8 \pm 3.2$  days.
- Outcome Measures:
  - Pain and functional limitation scores were assessed at the beginning and end of treatment.
  - Global response to treatment was categorized as excellent, good, regular, or poor.
- Key Findings: A significant improvement in pain and functional limitation was observed. 74%
  of patients had a good to excellent global response. Mild side effects were reported in 16.3%
  of patients and did not lead to treatment discontinuation.[6]

### Systematic Review of Topical Diclofenac for Chronic Musculoskeletal Pain

- Objective: To review the evidence from randomized, double-blind, controlled trials on the efficacy and safety of topically applied NSAIDs for chronic musculoskeletal pain in adults.
- Study Design: A systematic review and meta-analysis.
- Inclusion Criteria: Randomized, double-blind, active or inert carrier (placebo) controlled trials
  with at least 10 participants per treatment arm, in adults with chronic musculoskeletal pain of
  moderate or severe intensity.



- Primary Outcome: "Clinical success," defined as at least a 50% reduction in pain or an equivalent measure.
- Data Synthesis: Risk ratio and numbers needed to treat (NNT) were calculated.
- Key Findings for Diclofenac: In studies lasting 6 to 12 weeks, topical Diclofenac was significantly more effective than placebo for reducing pain, with about 60% of participants experiencing substantial pain reduction. The NNT for clinical success was 9.8.[1][2]

## Signaling Pathways and Experimental Workflows Diclofenac and Pridinol: Proposed Combined Mechanism of Action

The combination of Diclofenac and Pridinol targets two distinct but interconnected pathways involved in musculoskeletal pain.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Topical NSAIDs for chronic musculoskeletal pain in adults PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical nonsteroidal anti-inflammatory drugs for chronic musculoskeletal pain in adults | Cochrane [cochrane.org]
- 3. droracle.ai [droracle.ai]
- 4. Systematic review of topical diclofenac for the treatment of acute and chronic musculoskeletal pain | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Topical Diclofenac Use in Musculoskeletal Disease [mdpi.com]
- 8. A single dose of diclofenac potassium is more effective for postoperative pain than the more commonly used diclofenac sodium [evidence.nihr.ac.uk]
- 9. Efficacy and Safety of Oral Diclofenac Sustained release Versus Transdermal Diclofenac Patch in Chronic Musculoskeletal Pain: A Randomized, Open Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Tomanil® versus Standalone Diclofenac in the Management of Musculoskeletal Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237075#comparative-efficacy-of-tomanil-versus-standalone-diclofenac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com